1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea
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Overview
Description
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea is an organic compound characterized by the presence of two chlorophenyl groups attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea can be synthesized through the reaction of 2-chloroaniline and 4-chloroaniline with phosgene or its derivatives. The reaction typically involves the following steps:
Formation of Isocyanate: 2-chloroaniline is reacted with phosgene to form 2-chlorophenyl isocyanate.
Urea Formation: The 2-chlorophenyl isocyanate is then reacted with 4-chloroaniline to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of safer phosgene substitutes, such as diphosgene or triphosgene, is also common to minimize the hazards associated with phosgene handling.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The chlorophenyl groups can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: 2-chloroaniline and 4-chloroaniline are the primary products.
Scientific Research Applications
1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs.
Materials Science: The compound is explored for its use in the synthesis of polymers and advanced materials.
Biological Studies: It serves as a model compound in studies of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl groups enhance its binding affinity through hydrophobic interactions, while the urea moiety can form hydrogen bonds with target proteins. This dual interaction mechanism makes it a versatile compound in drug design and biochemical studies.
Comparison with Similar Compounds
- 1-(2-Chlorophenyl)-3-(4-bromophenyl)urea
- 1-(2-Chlorophenyl)-3-(4-fluorophenyl)urea
- 1-(2-Chlorophenyl)-3-(4-methylphenyl)urea
Comparison: 1-(2-Chlorophenyl)-3-(4-chlorophenyl)urea is unique due to the presence of two chlorophenyl groups, which confer distinct electronic and steric properties. Compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups), it exhibits different reactivity and binding characteristics, making it suitable for specific applications in medicinal chemistry and materials science.
Properties
CAS No. |
13208-68-9 |
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Molecular Formula |
C13H10Cl2N2O |
Molecular Weight |
281.13 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-5-7-10(8-6-9)16-13(18)17-12-4-2-1-3-11(12)15/h1-8H,(H2,16,17,18) |
InChI Key |
KASPPLQOOHZAID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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